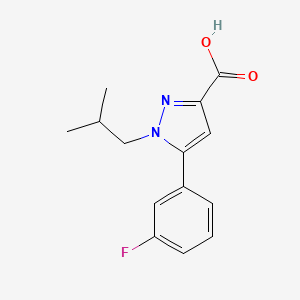
4-(4-((2-(3,5-Dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((2-(3,5-Dimetilfenil)pirrolidin-1-il)metil)fenoxi)-3-fluorobenzamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos, como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirrolidina, un grupo dimetilfenilo y una porción de fluorobenzamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-((2-(3,5-Dimetilfenil)pirrolidin-1-il)metil)fenoxi)-3-fluorobenzamida normalmente implica múltiples pasos, incluida la formación de compuestos intermediosLas condiciones de reacción a menudo requieren el uso de disolventes como el diclorometano y catalizadores como el paladio para facilitar las reacciones de acoplamiento .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(4-((2-(3,5-Dimetilfenil)pirrolidin-1-il)metil)fenoxi)-3-fluorobenzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) como disolvente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
4-(4-((2-(3,5-Dimetilfenil)pirrolidin-1-il)metil)fenoxi)-3-fluorobenzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en estudios de unión a receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-((2-(3,5-Dimetilfenil)pirrolidin-1-il)metil)fenoxi)-3-fluorobenzamida implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto puede unirse a estos objetivos, modulando su actividad y desencadenando una cascada de eventos bioquímicos. Las rutas exactas y los objetivos moleculares pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(4-((2-(3-Fluorofenil)pirrolidin-1-il)metil)fenoxi)benzamida
- 4-(4-((2-(3,5-Dimetilfenil)pirrolidin-1-il)metil)fenoxi)benzonitrilo
Singularidad
4-(4-((2-(3,5-Dimetilfenil)pirrolidin-1-il)metil)fenoxi)-3-fluorobenzamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos .
Propiedades
Fórmula molecular |
C26H27FN2O2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
4-[4-[[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide |
InChI |
InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30) |
Clave InChI |
ZHPMYDSXGRRERG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)






![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)



